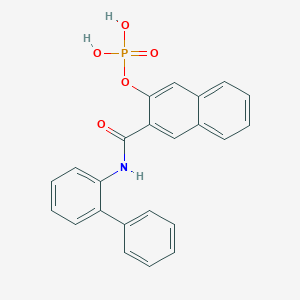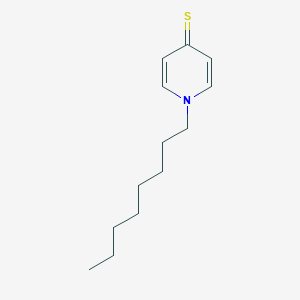
n-Octylpyridine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octylpyridine-4-thione, also known as 2-octyl-4H-pyrido[1,2-a]thione, is a heterocyclic compound that has been extensively studied for its various biological activities. It is a member of the pyridinethione family of compounds, which are known for their potent antioxidant and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
N-Octylpyridine-4-thione has been extensively studied for its various biological activities. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Some of the scientific research applications of n-octylpyridine-4-thione are as follows:
1. Cancer Treatment: n-Octylpyridine-4-thione has been shown to possess potent anti-cancer properties. It has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
2. Neuroprotection: n-Octylpyridine-4-thione has been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are responsible for the neurodegeneration seen in these diseases.
3. Anti-inflammatory: n-Octylpyridine-4-thione has been shown to possess potent anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
Mecanismo De Acción
The mechanism of action of n-octylpyridine-4-thione is not fully understood. However, it is believed to exert its biological activities through various mechanisms, such as:
1. Antioxidant: n-Octylpyridine-4-thione has been shown to possess potent antioxidant properties. It scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione has been found to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione has been found to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
N-Octylpyridine-4-thione has been shown to have various biochemical and physiological effects. Some of these are as follows:
1. Antioxidant: n-Octylpyridine-4-thione scavenges free radicals and reactive oxygen species, thus protecting cells from oxidative damage.
2. Anti-inflammatory: n-Octylpyridine-4-thione inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
3. Apoptosis Induction: n-Octylpyridine-4-thione induces apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Octylpyridine-4-thione has various advantages and limitations for lab experiments. Some of these are as follows:
Advantages:
1. Potent Biological Activities: n-Octylpyridine-4-thione possesses potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
2. Easy Synthesis: n-Octylpyridine-4-thione can be synthesized easily and in large quantities.
3. Low Toxicity: n-Octylpyridine-4-thione has been shown to have low toxicity, making it a safe compound for lab experiments.
Limitations:
1. Limited Solubility: n-Octylpyridine-4-thione has limited solubility in water, which can make it difficult to use in certain lab experiments.
2. Limited Stability: n-Octylpyridine-4-thione has limited stability, which can make it difficult to store and use in lab experiments.
3. Lack of
In Vivo
Studies: More in vivo studies are needed to determine the efficacy and safety of n-Octylpyridine-4-thione in the treatment of various diseases.
2. Formulation Development: Formulation development is needed to improve the solubility and stability of n-Octylpyridine-4-thione, making it easier to use in lab experiments and potential clinical applications.
3. Combination Therapy: Combination therapy with other compounds may enhance the biological activities of n-Octylpyridine-4-thione, making it a more effective treatment for various diseases.
4. Clinical Trials: Clinical trials are needed to determine the safety and efficacy of n-Octylpyridine-4-thione in humans, paving the way for potential clinical applications.
In conclusion, n-Octylpyridine-4-thione is a promising compound with various biological activities. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential clinical applications.
Direcciones Futuras
There are several future directions for the study of n-Octylpyridine-4-thione. Some of these are as follows:
1.
Métodos De Síntesis
The synthesis of n-octylpyridine-4-thione involves the reaction of 2-mercaptopyridine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain pure n-octylpyridine-4-thione.
Propiedades
Número CAS |
141537-35-1 |
|---|---|
Nombre del producto |
n-Octylpyridine-4-thione |
Fórmula molecular |
C13H21NS |
Peso molecular |
223.38 g/mol |
Nombre IUPAC |
1-octylpyridine-4-thione |
InChI |
InChI=1S/C13H21NS/c1-2-3-4-5-6-7-10-14-11-8-13(15)9-12-14/h8-9,11-12H,2-7,10H2,1H3 |
Clave InChI |
NLECRNFONPHGMK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C=CC(=S)C=C1 |
SMILES canónico |
CCCCCCCCN1C=CC(=S)C=C1 |
Sinónimos |
n-Octylpyridine-4-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



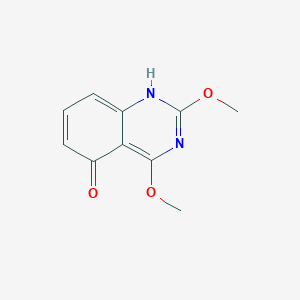
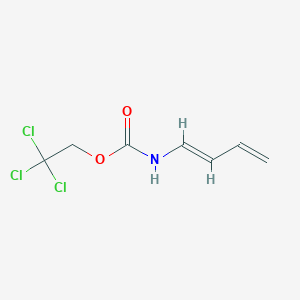
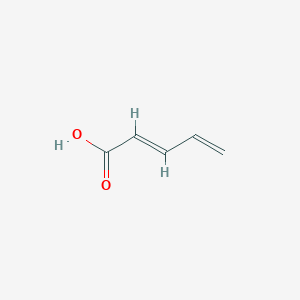
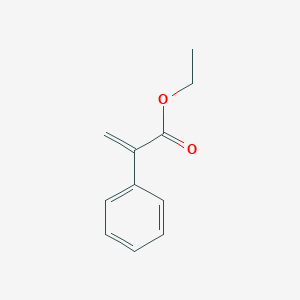
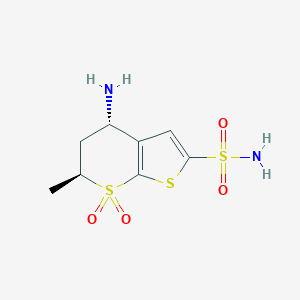
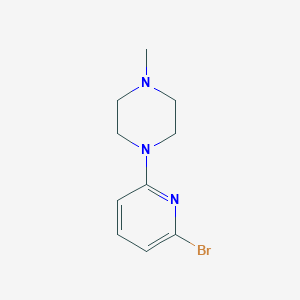
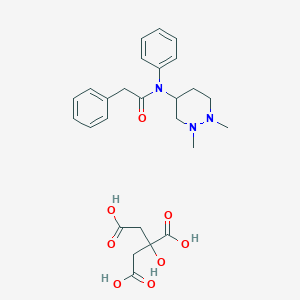
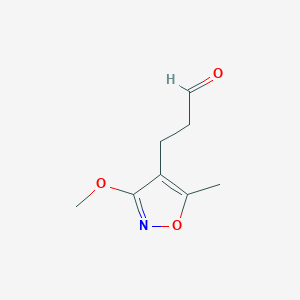
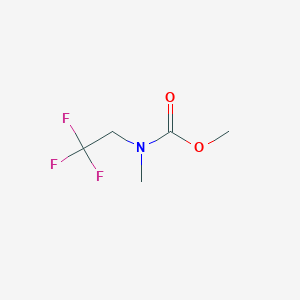
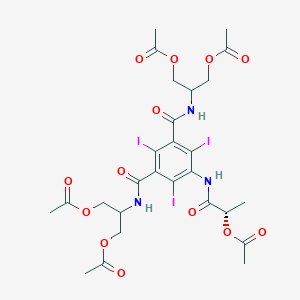
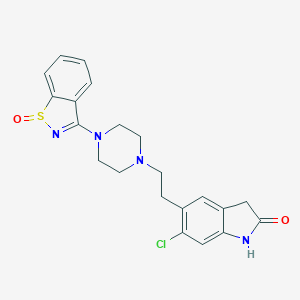
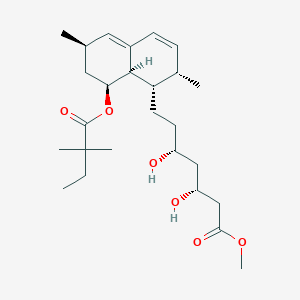
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
